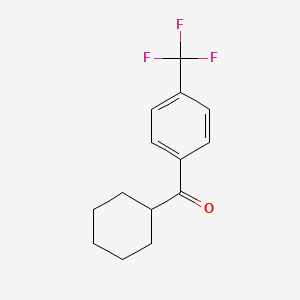

Cyclohexyl 4-trifluoromethylphenyl ketone

説明

Cyclohexyl 4-trifluoromethylphenyl ketone is an organic compound with the molecular formula C14H15F3O It is characterized by the presence of a cyclohexyl group attached to a phenyl ring that has a trifluoromethyl substituent at the para position

準備方法

Synthetic Routes and Reaction Conditions

Cyclohexyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl ketone is reacted with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of Grignard reagents. In this approach, cyclohexylmagnesium bromide is reacted with 4-trifluoromethylbenzaldehyde, followed by oxidation to yield the desired ketone. This method requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and yield, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions

Cyclohexyl 4-trifluoromethylphenyl ketone undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles such as alkoxides or amines, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: Cyclohexyl 4-trifluoromethylphenyl ketone serves as a crucial intermediate in the synthesis of complex organic molecules, particularly fluorinated compounds that exhibit unique properties essential for various applications in chemical research.

2. Biology:

- Biological Activity Studies: Research indicates potential biological activities, including enzyme inhibition and receptor interaction. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets .

3. Medicine:

- Pharmaceutical Intermediate: Ongoing studies explore its potential as a pharmaceutical intermediate, especially in developing drugs with improved pharmacokinetic properties. The compound's ability to modulate enzyme activity could lead to therapeutic applications in metabolic disorders .

4. Industry:

- Production of Specialty Chemicals: It is utilized in manufacturing specialty chemicals, including agrochemicals and materials with unique physical and chemical properties. The compound's distinctive characteristics make it valuable in creating innovative industrial products .

Case Studies

1. Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

2. Cytotoxicity Against Cancer Cells:

- Research involving various cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value determined to be approximately 25 µM.

3. Enzyme Interaction Studies:

作用機序

The mechanism of action of cyclohexyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Cyclohexyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds such as:

Cyclohexyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-Trifluoromethylphenyl ketone: Lacks the cyclohexyl group, affecting its lipophilicity and reactivity.

Cyclohexyl 4-methylphenyl ketone: The methyl group is less electronegative than the trifluoromethyl group, leading to different reactivity and biological activity.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for unique biological activity, distinguishing it from other similar compounds.

生物活性

Cyclohexyl 4-trifluoromethylphenyl ketone (CTPK) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

CTPK is characterized by its cyclohexyl group attached to a phenyl ring with a trifluoromethyl substituent. The molecular formula is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability , making it a subject of interest in medicinal chemistry and materials science.

The mechanism of action of CTPK involves its interaction with various biological targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets. This interaction can modulate enzyme activity, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : CTPK has been shown to affect enzyme function, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways critical for cellular processes.

Biological Activity Studies

Research has indicated that CTPK exhibits significant biological activity, particularly in enzyme modulation and cellular processes. Below are key findings from various studies:

| Study Focus | Findings |

|---|---|

| Enzyme Function | CTPK modulates the activity of certain enzymes, impacting metabolic pathways. |

| Cellular Processes | Potential effects on cell signaling and growth have been observed. |

| Pharmacological Applications | Investigated as a candidate for drug development due to its unique properties. |

Case Study 1: Enzyme Interaction

In a study examining the interaction between CTPK and tyrosinase (an important enzyme in melanin production), it was found that CTPK could inhibit tyrosinase activity. This inhibition suggests potential applications in treating hyperpigmentation disorders.

Case Study 2: Cancer Cell Lines

CTPK was tested against various cancer cell lines to evaluate its cytotoxic effects. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

CTPK can be compared with other related compounds to understand its unique properties better:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexyl phenyl ketone | Lacks trifluoromethyl group | Different lipophilicity and reactivity |

| 4-Trifluoromethylphenyl ketone | Lacks cyclohexyl group | Affects solubility and metabolic stability |

| Cyclohexyl 4-methylphenyl ketone | Contains a methyl group instead of trifluoromethyl | Less electronegative, leading to different reactivity |

The presence of the trifluoromethyl group in CTPK imparts distinct properties such as increased lipophilicity and potential for unique biological activity, distinguishing it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohexyl 4-trifluoromethylphenyl ketone, and how can its purity be characterized?

- Methodology : The compound can be synthesized via nucleophilic addition reactions using sodium borohydride (NaBH₄) as a reducing agent. Kinetic studies on analogous cycloalkyl phenyl ketones (e.g., cyclohexyl phenyl ketone) suggest first-order dependence on both the ketone and NaBH₄ concentrations . For purity characterization, techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical. Structural confirmation via X-ray crystallography may also be employed, as demonstrated for related cyclohexenone derivatives .

Q. How can researchers determine the molecular structure and confirm the identity of this compound?

- Methodology : Use spectroscopic methods like ¹H/¹³C NMR to identify functional groups and substituents. Computational tools such as density-functional theory (DFT) can predict vibrational frequencies and electronic properties, which can be cross-validated with experimental infrared (IR) spectra . For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as applied to structurally similar ketones .

Advanced Research Questions

Q. What factors influence the reaction kinetics of this compound in reduction reactions with sodium borohydride?

- Methodology : Kinetic studies on cyclohexyl phenyl ketone analogs reveal that reaction rates depend on ring strain and steric effects. For example, cyclopentyl phenyl ketone reacts faster than cyclohexyl derivatives due to reduced angular strain in the five-membered ring . Activation parameters (ΔH‡, ΔS‡) can be derived from Arrhenius plots using rate constants measured at multiple temperatures (e.g., 0°C, 25°C, 35°C) . Advanced kinetic modeling (e.g., Eyring-Polanyi equations) can further elucidate transition-state dynamics.

Q. How can density-functional theory (DFT) predict the electronic and thermochemical properties of this compound?

- Methodology : Hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) are effective for calculating thermochemical properties, including bond dissociation energies and electron affinities . Basis sets such as 6-31G* or cc-pVTZ are recommended for geometry optimization and frequency analysis. For accurate correlation-energy estimates, the Colle-Salvetti formula or its gradient-corrected variants should be incorporated .

Q. Are there discrepancies in the literature regarding the reactivity of this compound compared to similar cycloalkyl phenyl ketones?

- Analysis : Studies on cycloalkyl phenyl ketones reveal unexpected reactivity trends. For instance, cyclohexyl phenyl ketone reacts slower with NaBH₄ than cyclopentyl analogs despite lower ring strain, suggesting competing steric or electronic effects . Such contradictions highlight the need for systematic comparisons using controlled variables (e.g., solvent polarity, temperature) and advanced spectroscopic probes (e.g., in-situ IR monitoring).

Q. What experimental precautions are necessary when handling this compound?

- Safety Protocol : While specific data on this compound is limited, analogous ketones (e.g., cyclohexanone) require precautions due to flammability (flash point ~44°C) and toxicity. Use explosion-proof equipment, grounding to prevent static discharge, and personal protective equipment (PPE) like nitrile gloves and fume hoods . Waste disposal should comply with RCRA guidelines (e.g., U057 for cyclohexanone derivatives) .

特性

IUPAC Name |

cyclohexyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCFQJYEUCIZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476418 | |

| Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419543-02-5 | |

| Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。